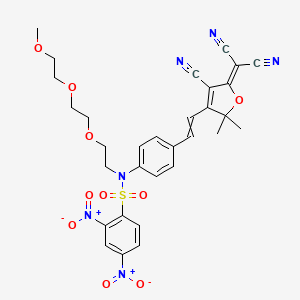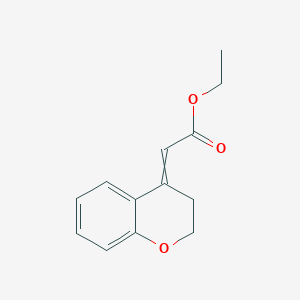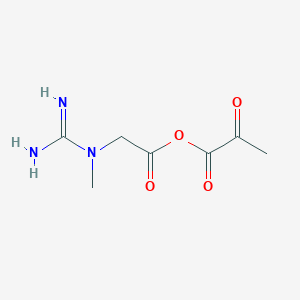
N-methoxy-N-methyl-2-(pyridin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methoxy-N-methyl-2-(pyridin-2-yl)acetamide is a chemical compound with the molecular formula C9H12N2O2. It is an intermediate used in various chemical syntheses, particularly in the production of pyridin-3-ylacetaldehyde sodium salt, which is utilized in the synthesis of CB1/CB2 agonists for chronic pain treatment . This compound is also involved in the synthesis of 3-substituted quinoline derivatives .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N-methyl-2-(pyridin-2-yl)acetamide typically involves the reaction of pyridine-2-carboxylic acid with methoxyamine and methylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
N-methoxy-N-methyl-2-(pyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted acetamides .
科学的研究の応用
N-methoxy-N-methyl-2-(pyridin-2-yl)acetamide has several scientific research applications:
作用機序
The mechanism of action of N-methoxy-N-methyl-2-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of CB1/CB2 agonists, it plays a role in modulating the endocannabinoid system, which is involved in pain regulation . The compound’s structure allows it to interact with cannabinoid receptors, leading to the activation or inhibition of downstream signaling pathways .
類似化合物との比較
Similar Compounds
N-methoxy-N-methyl-2-(pyridin-3-yl)acetamide: This compound has a similar structure but with the pyridine ring substituted at the 3-position instead of the 2-position.
N-methoxy-N-methyl-2-(pyridin-4-yl)acetamide: Another similar compound with the pyridine ring substituted at the 4-position.
Uniqueness
N-methoxy-N-methyl-2-(pyridin-2-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This unique structure allows it to serve as a versatile intermediate in the synthesis of various bioactive molecules and pharmaceuticals .
特性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
N-methoxy-N-methyl-2-pyridin-2-ylacetamide |
InChI |
InChI=1S/C9H12N2O2/c1-11(13-2)9(12)7-8-5-3-4-6-10-8/h3-6H,7H2,1-2H3 |
InChIキー |
WSUBTKIRSCVGSO-UHFFFAOYSA-N |
正規SMILES |
CN(C(=O)CC1=CC=CC=N1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



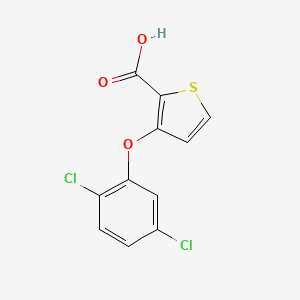

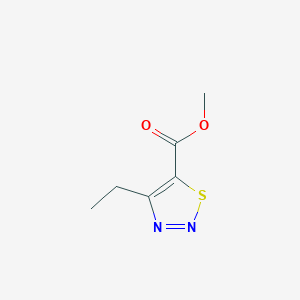

![2-(3H-Imidazo[4,5-b]pyridin-2-yl)aniline](/img/structure/B12437558.png)
![4-[(1E)-2-{2-[N-(4-methoxybenzenesulfonyl)acetamido]phenyl}ethenyl]pyridin-1-ium-1-olate](/img/structure/B12437565.png)
![1-Methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine](/img/structure/B12437571.png)


![(1S,2R,4aR,6aS,6aR,6bS,8aS,10R,12aS,14bR)-10-[(2R,3S,4R,5S)-4,5-dihydroxy-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12437591.png)
